molecular formula H2SO4.O3S<br>H2S2O7<br>H2O7S2 B1195825 Disulfuric acid CAS No. 7783-05-3

Disulfuric acid

Cat. No. B1195825
CAS RN: 7783-05-3
M. Wt: 178.15 g/mol
InChI Key: VFNGKCDDZUSWLR-UHFFFAOYSA-N
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Description

Disulfuric acid is a sulfur oxoacid.

Scientific Research Applications

Synthesis and Chemistry

  • Disulfuric acid plays a significant role in the synthesis of unsymmetrical disulfides and polysulfides, offering a practical and general scope in various nucleophiles under mild conditions. This is evident in the development of electrophilic persulfuration reactions leading to these compounds (Wang et al., 2018).
  • It is used in the creation of novel disulfuration methodologies, enabling the synthesis of various unsymmetrical disulfides via copper-catalyzed oxidative cross-coupling (Dai et al., 2017).

Bioconjugation and Molecular Biology

  • Disulfuric acid derivatives, such as disulfide bridges, are crucial in nucleic acids research, particularly in the structural studies and interactions of DNA and RNA with other macromolecules in biological systems (Stasinska et al., 2019).

Nanotechnology and Catalysis

  • Nanometasilica disulfuric acid (NMSDSA) is a notable catalyst in the synthesis of various chemical compounds. Its application includes the synthesis of dihydropyrimidinones, polyhydroquinolines, and dihydroquinazolinones under green chemistry protocols (Zolfigol et al., 2016).

Safety in Organic Synthesis

  • Disulfuric acid's potential in organic synthesis, especially for the transformation of aldehydes to esters, is amplified by using a continuous flow generator. This approach mitigates safety hazards associated with its explosive decomposition (Nagy et al., 2022).

Photoproducts and Photochemistry

  • The photochemistry of disulfide bonds, essential in various biochemical processes, is explored through studies on dimethyl disulfide, providing insights into reaction products and mechanisms (Ochmann et al., 2018).

Forensic Science Applications

  • In forensics, the disulfur dinitride process, involving disulfuric acid, is effective for fingermark visualization on metal surfaces, particularly under adverse environments (Bleay et al., 2019).

Environmental Applications

  • Persulfuric acid, a derivative of disulfuric acid, is utilized in environmental applications like the degradation of herbicides, showcasing its potential in pollution control and environmental remediation (Cai et al., 2018).

properties

CAS RN

7783-05-3

Product Name

Disulfuric acid

Molecular Formula

H2SO4.O3S
H2S2O7
H2O7S2

Molecular Weight

178.15 g/mol

IUPAC Name

sulfo hydrogen sulfate

InChI

InChI=1S/H2O7S2/c1-8(2,3)7-9(4,5)6/h(H,1,2,3)(H,4,5,6)

InChI Key

VFNGKCDDZUSWLR-UHFFFAOYSA-N

SMILES

OS(=O)(=O)OS(=O)(=O)O

Canonical SMILES

OS(=O)(=O)OS(=O)(=O)O

density

Relative density (water = 1): 1.9

Other CAS RN

7783-05-3
8014-95-7

physical_description

COLOURLESS-TO-BROWN FUMING VISCOUS OILY HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR.

Pictograms

Corrosive; Irritant

Related CAS

13870-29-6 (di-hydrochloride salt)
7790-62-7 (di-potassium salt)

solubility

Solubility in water: miscible, reaction

synonyms

pyrosulfuric acid
pyrosulfuric acid, diammonium salt
pyrosulfuric acid, dipotassium salt
pyrosulfuric acid, disodium salt
pyrosulfuric acid, potassium salt
sodium pyrosulfate

vapor_density

Relative vapor density (air = 1): 3-3.3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium cellulose sulfate (SCS) is a long known, water-soluble polymer of the sulfuric acid half ester of cellulose. SCS is formed by the esterification of the hydroxyl groups of the cellulose with a sulfating agent, e.g. sulfuric acid anhydride, sulfuric acid or their derivatives followed by the conversion of the acidified half ester into a neutral sodium salt.
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cellulose
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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